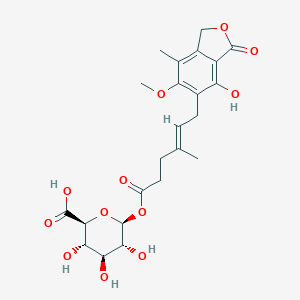

Mycophenolic acid acyl glucuronide

Overview

Description

Mycophenolic acid acyl glucuronide (this compound) is a secondary metabolite of mycophenolic acid (MPA), an immunosuppressant used in organ transplantation. MPA undergoes phase II metabolism via uridine diphosphate glucuronosyltransferases (UGTs), primarily forming two conjugates: the phenolic glucuronide (MPAG, the major metabolite) and the acyl glucuronide (AcMPAG) . AcMPAG is synthesized via UGT2B7-mediated conjugation at the aliphatic carboxyl group of MPA, distinguishing it from MPAG, which is formed at the phenolic hydroxyl group by UGT1A9 .

AcMPAG retains pharmacological activity, inhibiting inosine monophosphate dehydrogenase (IMPDH) with potency comparable to MPA . However, its reactivity as an acyl glucuronide raises toxicological concerns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mycophenolic acid acyl glucuronide involves the conjugation of mycophenolic acid with glucuronic acid. This reaction is typically catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. The reaction conditions often include the presence of a suitable buffer and co-factors necessary for enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where mycophenolic acid is incubated with glucuronic acid and the necessary enzymes under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Mycophenolic acid acyl glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant because they can lead to the formation of protein adducts, which are associated with the compound’s potential toxicity .

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and can be catalyzed by enzymes or acidic conditions.

Transacylation: This reaction involves the transfer of the acyl group to another molecule, often facilitated by the presence of nucleophiles.

Major Products:

Hydrolysis: The major product is mycophenolic acid.

Transacylation: The products vary depending on the nucleophile involved but can include various acylated compounds.

Scientific Research Applications

Metabolism and Mechanism of Action

AcMPAG is generated in the liver through the action of specific enzymes, notably the mycophenolic acid acyl-glucuronide esterase (ABHD10), which catalyzes the hydrolysis of AcMPAG back to MPA and glucuronic acid. This metabolic pathway is essential as it influences the pharmacokinetics and pharmacodynamics of MPA. The presence of AcMPAG can lead to both therapeutic effects and adverse reactions, such as gastrointestinal toxicity and leukopenia, which are critical considerations in clinical settings .

Enzymatic Activity

- Enzyme : ABHD10

- Reaction :

- Clinical Implication : The activity of ABHD10 may mitigate some adverse effects associated with mycophenolate mofetil (MMF) therapy by regulating AcMPAG levels .

Immunosuppressive Therapy

AcMPAG is primarily utilized in the context of immunosuppression following organ transplants. Mycophenolate mofetil, which converts to MPA and subsequently to AcMPAG, is a cornerstone in preventing acute rejection in kidney, liver, and heart transplant patients. The immunosuppressive efficacy of MPA is partly attributed to its metabolites, including AcMPAG, which can modulate immune responses.

Adverse Effects Management

The presence of AcMPAG has been linked to several adverse effects during MMF therapy. Studies have indicated that elevated levels of AcMPAG correlate with gastrointestinal disturbances and leukopenia in transplant recipients. Understanding the pharmacokinetics of AcMPAG can help clinicians tailor immunosuppressive regimens to minimize these side effects .

Pharmacological Properties

Recent studies have demonstrated that AcMPAG possesses pro-inflammatory properties that could exacerbate certain conditions. For instance, it has been shown to promote the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Transport Mechanisms

AcMPAG interacts with renal organic anion transporters (OATs), specifically OAT1 and OAT3, influencing the renal clearance of various drugs. This interaction could potentially alter the pharmacokinetics of concomitant medications, necessitating careful monitoring in patients receiving MMF therapy .

Case Studies

- Kidney Transplant Recipients :

- A study involving 290 kidney transplant patients assessed the relationship between plasma concentrations of AcMPAG and episodes of diarrhea. Results indicated no significant correlation between AcMPAG levels and gastrointestinal side effects, suggesting other factors may contribute to these adverse reactions .

- Liver Transplant Patients :

Data Tables

| Study | Population | Findings | Implications |

|---|---|---|---|

| Wolff et al. (2007) | Kidney Transplant Recipients | No association between AcMPAG levels and diarrhea | Suggests alternative causes for gastrointestinal issues |

| Van Gelder et al. (2007) | Liver Transplant Patients | Higher AcMPAG correlates with leukopenia | Indicates need for monitoring in clinical practice |

Mechanism of Action

Mycophenolic acid acyl glucuronide exerts its effects primarily through its interactions with enzymes and transporters. It is known to inhibit inosine monophosphate dehydrogenase, leading to a decrease in guanosine nucleotide synthesis, which is crucial for the proliferation of T and B lymphocytes . This inhibition is the basis for its immunosuppressive properties. Additionally, the compound’s ability to form protein adducts through transacylation reactions contributes to its potential toxicity .

Comparison with Similar Compounds

Mycophenolic Acid Phenolic Glucuronide (MPAG)

- Formation & Abundance: MPAG accounts for >90% of MPA metabolism, with an MPAG/MPA area under the curve (AUC) ratio of ~100, compared to AcMPAG’s minor contribution (AUC ratio <5) .

- Pharmacokinetics : MPAG undergoes enterohepatic recirculation via biliary secretion, prolonging MPA exposure, whereas AcMPAG is primarily renally excreted .

- Reactivity: Unlike AcMPAG, MPAG is stable and non-reactive due to its ether glucuronide bond, which resists hydrolysis and adduct formation .

Other Acyl Glucuronides (Salicylic Acid, Diflunisal, Zomepirac)

- Stability : AcMPAG exhibits pH-dependent degradation, with faster hydrolysis under alkaline conditions (t1/2 ~16–23 hours) compared to salicylic acid acyl glucuronide (t1/2 ~0.5 hours) .

- Toxicity Mechanisms: AcMPAG: Induces cytokine release (e.g., TNF-α) in mononuclear leukocytes, linked to leukopenia and gastrointestinal disturbances . Zomepirac Acyl Glucuronide: Covalently binds to tubulin, disrupting microtubule assembly . Diflunisal Acyl Glucuronide: Binds to bladder tissue in rats, modulated by urinary pH and β-glucuronidase activity .

Mycophenolic Acid Glucoside (MPAGls)

- Formation : A rare glucose conjugate synthesized by UGTs, MPAGls represents <1% of MPA metabolism .

- Reactivity : Unlike AcMPAG, glucosides are chemically stable but pharmacologically inactive, lacking IMPDH inhibitory activity .

Key Research Findings

Table 1: Comparative Pharmacokinetic and Toxicological Profiles

Table 2: Enzyme Kinetics of MPA Metabolites in Human Liver Microsomes

| Metabolite | Vmax (pmol/min/mg) | Km (µM) | CLint (µL/min/mg) |

|---|---|---|---|

| MPAG (UGT1A9) | 1,200 ± 140 | 45 ± 6 | 26.7 ± 3.1 |

| AcMPAG (UGT2B7) | 88 ± 10 | 32 ± 5 | 2.8 ± 0.3 |

| MPAGls (UGT?) | 15 ± 2 | 120 ± 20 | 0.13 ± 0.02 |

Mechanistic Insights and Controversies

- Transport Differences : AcMPAG is effluxed by MRP2 but is unaffected by cyclosporine or tacrolimus, unlike MPAG, which undergoes competitive biliary transport .

- Species-Specific Metabolism : Humans exhibit higher AcMPAG clearance (CLint = 2.8 µL/min/mg) compared to dogs (CLint = 0.9 µL/min/mg) and cats (CLint = 0.2 µL/min/mg), impacting translational drug development .

Biological Activity

Mycophenolic acid acyl glucuronide (AcMPAG) is a significant metabolite of mycophenolic acid (MPA), primarily recognized for its role in immunosuppressive therapy, particularly following organ transplantation. This article delves into the biological activity of AcMPAG, highlighting its pharmacological properties, metabolic pathways, and potential clinical implications.

Metabolic Pathways

Mycophenolic acid is predominantly metabolized through glucuronidation, yielding two major metabolites: the inactive 7-O-glucuronide (MPAG) and the active acyl glucuronide (AcMPAG). The enzyme ABHD10 is crucial in the deglucuronidation process of AcMPAG, converting it back to MPA and D-glucuronate, which may mitigate the adverse effects associated with MPA therapy .

Pharmacological Properties

AcMPAG exhibits pharmacological activity comparable to that of MPA. Research indicates that AcMPAG can induce cytokine release and mRNA expression in human mononuclear leukocytes, suggesting a pro-inflammatory potential that could contribute to the side effects observed in patients undergoing treatment with mycophenolate mofetil (MMF) .

Table 1: Comparison of Mycophenolic Acid Metabolites

| Metabolite | Activity Level | Main Function |

|---|---|---|

| MPA | High | Immunosuppressive |

| MPAG | Low | Inactive metabolite |

| AcMPAG | Moderate to High | Potentially pro-inflammatory |

Side Effects and Toxicity

The biological activity of AcMPAG raises concerns regarding its contribution to the side effects of MMF therapy. Studies have reported that elevated levels of AcMPAG may correlate with adverse reactions such as gastrointestinal disturbances and increased cytokine levels in patients .

In a study involving renal transplant recipients, plasma concentrations of AcMPAG were not directly associated with diarrhea, suggesting that while it has biological activity, its role in specific adverse effects may be complex and multifactorial .

Case Studies

- Renal Transplant Recipients : A cohort study assessed the relationship between plasma levels of AcMPAG and gastrointestinal side effects. Results indicated no significant correlation, prompting further investigation into other factors influencing these side effects .

- Pulmonary Arterial Hypertension : Research demonstrated that MMF, through its active metabolites including AcMPAG, effectively reduced right ventricular hypertrophy in animal models of pulmonary arterial hypertension, indicating a potential therapeutic role beyond immunosuppression .

Interaction with Transport Systems

AcMPAG interacts with renal organic anion transporters (OATs), specifically OAT1 and OAT3. These interactions can influence the renal clearance of various drugs by competing for excretion pathways, which is critical in managing drug-drug interactions in patients receiving MMF therapy .

Table 2: Interaction Potency of Mycophenolic Acid Metabolites with OATs

| Metabolite | OAT1 Inhibition (IC50) | OAT3 Inhibition (IC50) |

|---|---|---|

| MPA | 1.24 µM | 0.52 µM |

| MPAG | Not specified | 15.2 µM |

| AcMPAG | Not specified | 2.88 µM |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for simultaneous quantification of AcMPAG, MPA, and its phenolic glucuronide (MPAG) in biological matrices?

- Methodology : Use reversed-phase HPLC with gradient elution (e.g., Zorbax Eclipse-XDB-C8 column) for baseline separation of MPA, MPAG, and AcMPAG. Ensure sample acidification (pH 2.5) and immediate freezing (-20°C) to prevent AcMPAG hydrolysis. Cross-validate results with LC-MS/MS to mitigate immunoassay cross-reactivity, which overestimates MPA concentrations by up to 40% due to AcMPAG interference .

- Critical Parameters : Detection limits (0.01–0.04 mg/L for HPLC), recovery rates (95–107%), and within-day imprecision (<14% for AcMPAG).

Q. How does AcMPAG stability in biological samples impact pharmacokinetic data reliability?

- Handling Protocols : AcMPAG undergoes hydrolysis at room temperature (24 hr) and even at -20°C (30 days). Acidification (pH 2.5) stabilizes AcMPAG for up to 30 days. Avoid repeated freeze-thaw cycles .

- Experimental Design : Include stability tests under varying pH, temperature, and storage durations in pre-study validation.

Q. What is the role of multidrug resistance-associated protein 2 (MRP2) in AcMPAG disposition?

- Transport Studies : Use MDCKII/MRP2 cell monolayers in transwell assays to quantify BL-to-AP/AP-to-BL efflux ratios. AcMPAG shows MRP2-dependent transport (efflux ratio >2), unaffected by calcineurin inhibitors (cyclosporine, tacrolimus) .

- Clinical Relevance : MRP2 polymorphisms (e.g., ABCC2 c.3972C>T) may alter AcMPAG biliary excretion, influencing enterohepatic recycling .

Advanced Research Questions

Q. How do uridine diphosphate-glucuronosyltransferase (UGT) polymorphisms affect AcMPAG metabolic variability?

- Genotype-Phenotype Analysis : Screen for UGT1A9 (-275T>A, -2152C>T) and UGT2B7 (802C>T) variants using TaqMan assays. These SNPs reduce AcMPAG formation by 20–35%, correlating with higher MPA exposure (AUC0–12) in transplant recipients .

- Data Interpretation : Adjust MPA dosing in carriers of UGT1A9*3 (risk allele) to avoid toxicity.

Q. What evidence links AcMPAG-protein adducts to immunotoxicity in vivo?

- Adduct Detection : Use Western blotting with anti-AcMPAG antibodies or ELISA to quantify covalent adducts in plasma. In vitro, AcMPAG induces tubulin polymerization (IC50 = 50 µM) and binds to albumin via Lys199, but in vivo relevance remains speculative due to rapid AcMPAG clearance .

- Contradictions : While in vitro studies suggest immunotoxic potential (e.g., cytokine release), clinical cohorts show no direct correlation between adduct levels and hypersensitivity reactions .

Q. Can computational models predict AcMPAG-drug interactions or repurposing potential?

- In Silico Strategies : Apply molecular docking (AutoDock Vina) to simulate AcMPAG binding to SARS-CoV-2 main protease (Mpro; PDB ID: 6LU7). Preliminary data suggest destabilization of ACE2-spike protein complexes, though in vitro validation is pending .

- Model Limitations : Account for AcMPAG’s short half-life (t1/2 = 13–17 hr) and plasma protein binding (>80%) when predicting tissue distribution .

Q. Data Contradiction Analysis

Q. Why do immunoassays and HPLC yield conflicting MPA concentrations in clinical studies?

- Root Cause : Immunoassays (e.g., Siemens Dimension Xpand Plus) cross-react with AcMPAG (135–185% cross-reactivity), inflating MPA values by up to 40% compared to HPLC. This bias escalates in renal impairment, where AcMPAG accumulates .

- Resolution : Use correction equations (e.g., ) validated against LC-MS/MS .

Q. How does concomitant cyclosporine alter AcMPAG pharmacokinetics compared to tacrolimus?

- Key Finding : Cyclosporine reduces MPA AUC by 30–50% via MRP2 inhibition, but paradoxically increases AcMPAG exposure (AUC ratio MPA:AcMPAG = 1:0.28) due to impaired biliary excretion. Tacrolimus lacks this interaction, yielding more stable AcMPAG levels .

- Study Design : Compare AUC0–12 in matched cohorts using non-compartmental analysis (WinNonlin) with covariates for UGT/ABCC2 genotypes.

Q. Methodological Recommendations

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSTEZXAMABFF-UEARNRKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501343826 | |

| Record name | Mycophenolic acid O-acyl-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99043-04-6 | |

| Record name | Mycophenolic acid acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.